molecular formula C11H7ClN2O3 B13928153 2-Chloro-4-(4-nitrophenoxy)pyridine

2-Chloro-4-(4-nitrophenoxy)pyridine

Cat. No.: B13928153
M. Wt: 250.64 g/mol
InChI Key: VLUCGUODHCLXLN-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-nitrophenoxy)pyridine is an organic compound with the molecular formula C11H7ClN2O3 It is a derivative of pyridine, substituted with a chlorine atom at the 2-position and a 4-nitrophenoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-nitrophenoxy)pyridine typically involves the nucleophilic substitution reaction of 2-chloropyridine with 4-nitrophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Chloropyridine+4-NitrophenolK2CO3,DMF,HeatThis compound\text{2-Chloropyridine} + \text{4-Nitrophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 2-Chloropyridine+4-NitrophenolK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-Chloro-4-(4-aminophenoxy)pyridine.

    Oxidation: Formation of oxidized phenoxy derivatives.

Scientific Research Applications

2-Chloro-4-(4-nitrophenoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitropyridine: Similar structure but lacks the phenoxy group.

    4-Nitrophenol: Contains the nitro group but lacks the pyridine ring.

    2-Chloro-4-(3-nitrophenoxy)pyridine: Similar structure with a different position of the nitro group on the phenoxy ring.

Uniqueness

2-Chloro-4-(4-nitrophenoxy)pyridine is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-chloro-4-(4-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7ClN2O3/c12-11-7-10(5-6-13-11)17-9-3-1-8(2-4-9)14(15)16/h1-7H

InChI Key

VLUCGUODHCLXLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC(=NC=C2)Cl

Origin of Product

United States

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